Ethyl 2-chloro-4-formylnicotinate

Catalog No.
S12217739
CAS No.
M.F
C9H8ClNO3
M. Wt
213.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-chloro-4-formylnicotinate

Product Name

Ethyl 2-chloro-4-formylnicotinate

IUPAC Name

ethyl 2-chloro-4-formylpyridine-3-carboxylate

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

InChI

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-6(5-12)3-4-11-8(7)10/h3-5H,2H2,1H3

InChI Key

TVPBFRZABZULKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)C=O

Ethyl 2-chloro-4-formylnicotinate is an organic compound belonging to the class of nicotinic acid derivatives. It features a chloro group at the 2-position and a formyl group at the 4-position of the nicotinic acid structure, contributing to its unique chemical properties. The molecular formula for ethyl 2-chloro-4-formylnicotinate is C9H10ClNO2C_9H_{10}ClNO_2 with a molecular weight of approximately 199.63 g/mol. This compound is recognized for its potential applications in organic synthesis, medicinal chemistry, and biological research.

  • Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols, forming new derivatives.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

  • Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
  • Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol at low temperatures.
  • Oxidation: Potassium permanganate or chromium trioxide in water or acetic acid under room temperature to mild heating conditions.

Major Products Formed

  • Substitution: Amino or thio derivatives of ethyl nicotinate.
  • Reduction: Ethyl 2-chloro-4-hydroxymethylnicotinate.
  • Oxidation: Ethyl 2-chloro-4-carboxynicotinate.

Research indicates that ethyl 2-chloro-4-formylnicotinate possesses potential biological activities, including antimicrobial and anticancer properties. The compound may interact with various molecular targets such as enzymes and receptors, leading to diverse biochemical effects. For instance, its formyl group can engage in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.

Ethyl 2-chloro-4-formylnicotinate can be synthesized through several methods:

  • Chlorination of Ethyl Nicotinate: This step introduces the chloro group using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Formylation: The introduction of the formyl group can be achieved using reagents like formic acid or formamide in the presence of a catalyst.
  • Industrial Production: In industrial settings, large-scale chlorination and formylation processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Ethyl 2-chloro-4-formylnicotinate has several applications across different fields:

  • Chemistry: Serves as a building block in organic synthesis for preparing more complex molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored as a precursor for synthesizing pharmaceutical compounds with therapeutic potential.
  • Industry: Utilized in producing agrochemicals and other specialty chemicals.

Studies on ethyl 2-chloro-4-formylnicotinate's interactions with biological systems are crucial for understanding its mechanism of action. These investigations often focus on how the compound influences enzyme activity and cellular pathways, contributing to drug development efforts. The specific interactions of this compound with biological targets can modulate enzyme activities or affect cellular signaling pathways.

Several compounds share structural similarities with ethyl 2-chloro-4-formylnicotinate. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
Ethyl 2-chloronicotinateHighLacks the formyl group; less reactive in certain transformations.
Ethyl 4-formylnicotinateModerateLacks the chloro group; different reactivity profile.
Methyl nicotinateModerateSimpler ester derivative; different physical properties.
Ethyl 2-chloro-5-formylnicotinateModerateDifferent position of the formyl group; varying reactivity.
Methyl 2-bromo-5-formylnicotinateModerateContains a bromo group instead of chloro; different reactivity patterns.

Ethyl 2-chloro-4-formylnicotinate is unique due to the combination of its chloro and formyl substituents on the nicotinic acid ring, which allows for diverse chemical transformations and applications not observed in other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

213.0192708 g/mol

Monoisotopic Mass

213.0192708 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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